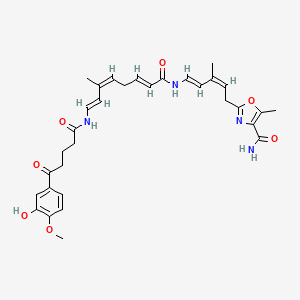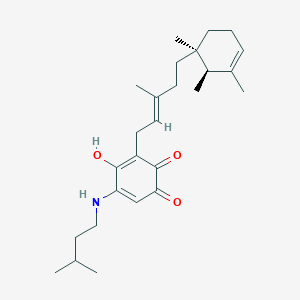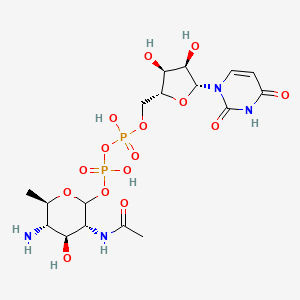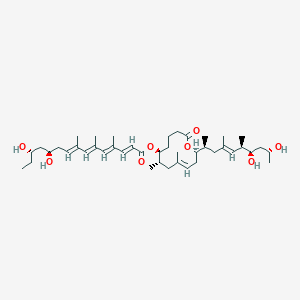![molecular formula C22H22N6O3S B1263420 2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperazin-1-yl)pyridin-3-yl]-1,3-thiazole-4-carboxamide is an aromatic amide obtained by formal condensation of the amino group of 2-(6-methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-thiazole-4-carboxylic acid with the primary amino group of 4-(piperazin-1-yl)pyridin-3-amine. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is an aromatic amide, an aminopyridine, a N-arylpiperazine, a member of 1,3-thiazoles, an aromatic ether, a gamma-lactam and a member of isoindoles.
Scientific Research Applications
Antimicrobial Activity
- 2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide and its derivatives have shown potential antimicrobial activity. For instance, a study synthesized various derivatives and assessed their antimicrobial efficacy, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
- Some derivatives of this compound have been synthesized and evaluated for their antiproliferative effects on human leukemic cells. One specific derivative showed potent activity against various cancer cell lines, indicating potential as an anticancer agent (Kumar et al., 2014).
Synthesis and Process Optimization
- The compound's derivatives have been the focus of studies aiming to optimize synthesis processes. For example, a scalable and facile process for synthesizing a derivative, a Rho kinase inhibitor, has been developed. This optimized process is significant for the production of compounds for the treatment of central nervous system disorders (Wei et al., 2016).
Anti-Inflammatory and Analgesic Properties
- Research into the synthesis of novel compounds derived from this chemical has also revealed anti-inflammatory and analgesic properties. Some derivatives have shown high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biochemical Synthesis and Applications
- The compound has been a base for the synthesis of various biochemicals, contributing to the understanding of chemical reactions and the development of new chemical entities with potential pharmaceutical applications. Studies have focused on the synthesis of different derivatives and their biological evaluation, often targeting antimicrobial, anticancer, or other therapeutic effects (Patel, Kumari, & Patel, 2012).
properties
Product Name |
2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide |
|---|---|
Molecular Formula |
C22H22N6O3S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-N-(4-piperazin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H22N6O3S/c1-31-15-3-2-14-12-28(21(30)16(14)10-15)22-26-18(13-32-22)20(29)25-17-11-24-5-4-19(17)27-8-6-23-7-9-27/h2-5,10-11,13,23H,6-9,12H2,1H3,(H,25,29) |
InChI Key |
KLJVDMAOKMSBQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)C3=NC(=CS3)C(=O)NC4=C(C=CN=C4)N5CCNCC5)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



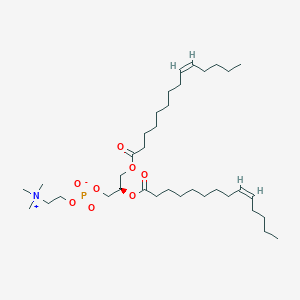
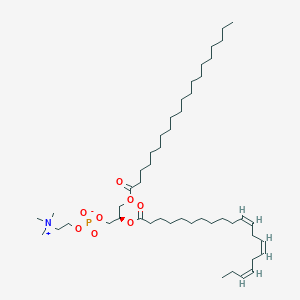
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
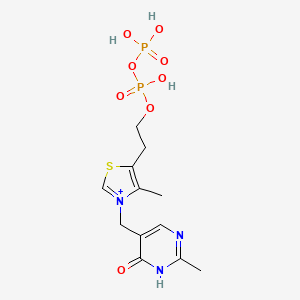

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
